5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole
Description
Properties
CAS No. |
1018125-78-4 |
|---|---|
Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O/c1-10-5-3-4-6-15(10)20-11(2)16-18-13-8-7-12(17)9-14(13)19-16/h3-9,11H,1-2H3,(H,18,19) |
InChI Key |
JUVGTIMOFXTWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination Strategies
Chlorination is commonly achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) . In one protocol, 4-chloro-1,2-diaminobenzene serves as the starting material, ensuring direct incorporation of chlorine at position 5. Alternatively, post-cyclization chlorination may employ chlorine gas in acetic acid, though this risks over-chlorination.
Cyclocondensation with Carbonyl Equivalents
Reaction of 4-chloro-1,2-diaminobenzene with α-ketoesters or α-ketoacids under acidic conditions (e.g., HCl in ethanol) yields the benzimidazole core. For example, condensation with ethyl pyruvate generates the 2-carbethoxy intermediate, which is subsequently functionalized.
Functionalization at Position 2: Introducing the Phenoxyethyl Group
The 2-[1-(2-methylphenoxy)ethyl] substituent requires multi-step synthesis, typically involving alkylation or nucleophilic substitution .
Alkylation via Halogen Intermediates
A widely adopted route involves:
-
Synthesis of 2-chloromethylbenzimidazole : Treatment of the benzimidazole core with thionyl chloride (SOCl₂) converts a hydroxymethyl group to chloromethyl.
-
Nucleophilic substitution with 2-methylphenol : Reacting the chloromethyl intermediate with 2-methylphenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C installs the phenoxyethyl group.
Example Protocol
-
Step 1 : 5-Chloro-1H-benzimidazole-2-methanol (10 g) is treated with SOCl₂ (15 mL) in dichloromethane (DCM) at 0°C for 2 h. The product, 5-chloro-2-chloromethyl-1H-benzimidazole , is isolated in 85% yield.
-
Step 2 : The chloromethyl derivative is reacted with 2-methylphenol (1.2 eq) and K₂CO₃ (2 eq) in DMF at 90°C for 12 h. Purification by recrystallization from ethanol yields the target compound (72% yield).
Reductive Amination Approach
An alternative method employs reductive amination to introduce the ethylphenoxy moiety:
-
Formation of a ketone intermediate : Condensation of 5-chloro-1H-benzimidazole-2-carbaldehyde with 2-methylphenoxyacetaldehyde using a Dean-Stark trap.
-
Reduction with sodium borohydride (NaBH₄) : The imine intermediate is reduced in methanol at 0°C, affording the ethylphenoxy group.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of intermediates |
| Temperature | 80–100°C for alkylation | Accelerates SN2 kinetics |
| Base | K₂CO₃ or Cs₂CO₃ | Enhances nucleophilicity of phenoxide |
| Catalyst | KI (for Finkelstein reaction) | Facilitates halogen exchange |
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with >98% purity (HPLC). Alternative solvents include acetonitrile or ethyl acetate/hexane mixtures.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 4H, aromatic), 4.50 (q, J=7.2 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃), 1.85 (t, J=7.2 Hz, 3H, CH₂CH₃).
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination : Use of directed ortho-metalation with n-BuLi ensures precise chlorine placement.
-
Byproduct Formation : Chromatographic purification (silica gel, eluent: CHCl₃/MeOH 9:1) removes unreacted phenols and dimeric impurities.
Scale-Up Considerations
Industrial adaptations emphasize:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzodiazole derivatives.
Scientific Research Applications
Antibacterial Activity
Benzimidazole derivatives, including 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole, have demonstrated significant antibacterial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.
Case Studies and Findings:
- A study evaluated the antibacterial activity of synthesized benzimidazole derivatives against Escherichia coli and Pseudomonas aeruginosa using disc diffusion methods. The results showed promising activity, indicating that the compounds could serve as potential alternatives to conventional antibiotics .
- Another investigation into the structure-activity relationship of benzimidazole derivatives revealed that certain modifications enhance antibacterial efficacy, particularly against Gram-negative bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole | E. coli | 18 | |
| 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole | P. aeruginosa | 15 |
Antifungal Activity
Benzimidazole derivatives are also recognized for their antifungal properties, making them valuable in treating fungal infections.
Research Insights:
- A study reported that benzimidazole derivatives exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger . The presence of specific substituents, like chloro or methyl groups, significantly influenced their effectiveness .
- In vitro tests demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .
| Compound | Fungal Strain | MIC (µg/ml) | Reference |
|---|---|---|---|
| 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole | C. albicans | 50 | |
| 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole | A. niger | 62.5 |
Anticancer Properties
The anticancer potential of benzimidazole derivatives has gained attention in recent years due to their ability to inhibit cell proliferation in various cancer cell lines.
Notable Findings:
- In a study evaluating the cytotoxic effects of several benzimidazole derivatives, it was found that 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole exhibited significant inhibition of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
- The mechanism of action is believed to involve the inhibition of DNA topoisomerases, crucial enzymes in DNA replication and transcription .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole | HeLa | 12.5 | |
| 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole | MCF7 | 15.0 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, suggesting their potential in treating inflammatory diseases.
Research Outcomes:
- A series of studies demonstrated that certain benzimidazole compounds effectively inhibited cyclooxygenase enzymes (COX), which play a significant role in inflammation .
- The anti-inflammatory activity was evaluated through various assays measuring edema reduction and pain relief compared to standard anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
- Thiophene-Substituted Analogs (): Exhibit rotational disorder in the thiophene substituents, with major components showing dihedral angles of 38.90° and 36.32° relative to the benzimidazole plane. Weak C–H⋯N interactions stabilize crystal packing into chains parallel to the [100] axis.
- Sulfonylated Derivatives (): 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole forms a 0.759:0.241 mixture with its 5-chloro isomer. Sulfonyl groups increase steric bulk, affecting binding to biological targets.
Biological Activity
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole is a compound that belongs to the benzimidazole class, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and comparative efficacy against various biological targets.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole, have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The structural versatility of benzimidazoles allows for modifications that enhance their biological activity. Key activities include:
- Anticancer : Many benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antibacterial : These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal : Certain derivatives display antifungal activity against pathogenic fungi.
Anticancer Activity
5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole has demonstrated notable anticancer properties. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Compounds have been shown to disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases, which are crucial for programmed cell death .
- Cell Cycle Arrest : Research indicates that benzimidazole derivatives can cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole | MDA-MB-231 (breast cancer) | TBD | Apoptosis induction |
| 5-chloro-1H-benzimidazole | HCT116 (colon cancer) | 0.67 | Cell cycle arrest |
| 5-(4-chlorophenyl)-1H-benzimidazole | PC-3 (prostate cancer) | 0.80 | DNA intercalation |
Antimicrobial Activity
The antimicrobial efficacy of 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole has been explored against various pathogens:
- Bacterial Activity : Studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an effective antibacterial agent .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 8 | Amikacin |
| Escherichia coli | 4 | Gentamycin |
| Methicillin-resistant Staphylococcus aureus | 4 | Gentamycin |
Antifungal Activity
Research has also highlighted the antifungal potential of benzimidazole derivatives. Compounds similar to 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole have shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger.
The mechanisms underlying the biological activities of 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole include:
- Topoisomerase Inhibition : Benzimidazoles can interfere with DNA replication by inhibiting topoisomerases, enzymes crucial for DNA unwinding during replication .
- Hydrophobic Interactions : The lipophilic nature of these compounds facilitates membrane permeation, enhancing their bioavailability and efficacy against target cells .
Case Studies
Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives, including the compound . For instance:
- A study reported that modifications at specific positions on the benzimidazole ring significantly enhanced anticancer activity against multiple cell lines .
- Another investigation highlighted the structure-activity relationship (SAR), indicating that substituents like chloro and methyl groups on the phenyl ring improve antimicrobial efficacy .
Q & A
Q. What are the standard synthetic protocols for 5-chloro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole?
Methodological Answer: The synthesis typically involves a condensation reaction between 1,2-diamino-4-chlorobenzene and a substituted aldehyde. For analogous benzimidazole derivatives (e.g., thiophene-containing analogs), researchers use ethanol as a solvent under reflux conditions, followed by crystallization . Key steps include:
- Reagent ratio optimization : A 1:1 molar ratio of diamine to aldehyde minimizes side products.
- Acid catalysis : Trace HCl or acetic acid accelerates cyclization.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields pure crystals for structural validation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H NMR : Assign chemical shifts (e.g., aromatic protons at δ 7.0–8.0 ppm, methylphenoxy protons at δ 1.2–1.5 ppm) and coupling constants to confirm substituent positions .
- X-ray crystallography : Resolve molecular geometry, bond lengths, and torsion angles. For example, a P21/n space group with Z = 8 is common for benzimidazole derivatives .
- IR spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .
Advanced Questions
Q. How can rotational disorder in the 2-methylphenoxy group be addressed during X-ray structure refinement?
Methodological Answer: Disorder in flexible substituents (e.g., methylphenoxy) is resolved using:
- SHELXL constraints : Apply
SAMEandEADPcommands to equate bond lengths and thermal parameters of disordered components . - Occupancy refinement : Fix major/minor site ratios (e.g., 0.927:0.073) based on electron density maps .
- Planarity restraints : Use
FLATto maintain the benzimidazole core’s geometry during refinement . - Validation tools : Check residual density peaks (<0.5 eÅ⁻³) and R-factor convergence (R1 < 0.05) .
Q. How to resolve contradictions between NMR and crystallographic data due to co-crystallized impurities?
Methodological Answer:
- High-field NMR (≥400 MHz) : Detect minor impurities (e.g., 6-chloro isomer at 6.0% occupancy) via signal integration .
- Crystallographic occupancy validation : Compare refined site-occupancy factors (SOFs) with NMR integration ratios .
- DFT calculations : Simulate NMR chemical shifts for proposed impurity structures to match experimental data .
Q. What experimental designs are recommended to study intermolecular interactions in the solid state?
Methodological Answer:
- X-ray diffraction : Analyze weak interactions (e.g., C–H⋯N, distance ~2.6 Å) and π-stacking (dihedral angles ~36–39°) .
- Mercury CSD software : Visualize packing motifs (e.g., [100]-aligned chains) and quantify interaction frequencies .
- Thermal analysis (DSC/TGA) : Correlate melting points (e.g., 133–167°C for morpholine derivatives) with lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
